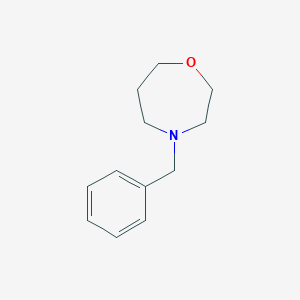

4-苄基-1,4-噁唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzyl-1,4-oxazepane is a compound that belongs to the class of aliphatic heterocycles . It has a seven-membered oxazepane ring with a benzyl group attached . The oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of 4-Benzyl-1,4-oxazepane involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can prepare a series of benzo[b][1,4]oxazepine derivatives . Another synthetic route involves the use of N-propargylamines, which are versatile building blocks in organic synthesis .Molecular Structure Analysis

The molecular weight of 4-Benzyl-1,4-oxazepane is 191.27 . Its IUPAC name is 4-benzyl-1,4-oxazepane . The InChI code for this compound is 1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 .Chemical Reactions Analysis

4-Benzyl-1,4-oxazepane can undergo various chemical reactions . For instance, it can react with alkyl halides to form substituted oxazepanes . The seven-membered oxazepane ring can undergo ring-opening reactions under certain conditions . The benzyl group in 4-benzyl-1,4-oxazepane can be reduced to form a substituted tetrahydrooxazepane . It can also react with acylating agents or alkylating agents to introduce acyl or alkyl groups onto the nitrogen or oxygen atoms of the oxazepane ring .Physical And Chemical Properties Analysis

The physical form of 4-Benzyl-1,4-oxazepane is liquid . Its storage temperature is 4 degrees Celsius .科学研究应用

合成和结构分析

合成和生物活性:4-苄基-1,4-噁唑烷衍生物以其在合成选择性多巴胺D(4)受体配体中的作用而闻名,表明它们在开发无外部锥体副作用的抗精神病药物方面具有潜力。这些衍生物是包括吗啡啶和1,4-噁唑烷系统在内的更广泛群体的一部分,以其对多巴胺D(4)受体的亲和力和选择性而闻名。通过3D-QSAR分析阐明了它们的化学结构与生物活性之间的关系,突出了苯环系统和吗啡啶或1,4-噁唑烷环的大小对受体亲和力的重要性 (Audouze et al., 2004)。

化学结构和构象分析:已经分析了某些苄基-1,4-噁唑烷衍生物的晶体结构,揭示了七元噁唑烷环的扭曲椅子构象。苯环和苯并咪唑环系统之间的二面角在化合物之间变化,影响分子的整体构象,可能影响其反应性和与生物靶标的相互作用 (Govindaraj et al., 2014)。

环扩张和聚合:4-苄基-1,4-噁唑烷参与环扩张反应,例如将4-苄基-3-氯甲基吗啡啶转化为4-苄基-6-苯氧基-1,4-噁唑烷,表明其在合成化学中的实用性。这个过程涉及邻位基团参与,导致一个具有双重亲电性的氮杂环丙烷阳离子中间体 (Brown et al., 1987)。此外,4-苄基-1,4-噁唑烷衍生物已被用于有机催化环开聚合(ROP)N-酰化-1,4-噁唑烷-7-酮单体合成聚(酯酰胺)。这些衍生物在ROP中展示了受控/活性特性,并根据N-酰化取代基的热力学和反应性而异,为生物可降解材料中的一系列潜在应用提供了可能 (Wang & Hadjichristidis, 2020)。

合成应用

- 杂环合成:该化合物在合成各种对精神药物至关重要的杂环中发挥作用。涉及1,4-噁唑烷基团的芳基亚甲基苯二氮杂环酮已被用于合成杀虫剂和其他生物活性分子,突显了该化合物在药物化学中的重要性 (Kim et al., 2002)。

作用机制

Mode of Action

The mode of action of 4-Benzyl-1,4-oxazepane involves its interaction with these targets. For instance, the oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions . The compound can react with alkyl halides to form substituted oxazepanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1,4-oxazepane. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s reactivity and interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

4-benzyl-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYDGKQWSEQEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)

![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)

![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)